molecular formula C5H6ClN3 B113206 3-Chloro-5-methylpyrazin-2-amine CAS No. 89182-14-9

3-Chloro-5-methylpyrazin-2-amine

Cat. No. B113206
CAS RN: 89182-14-9
M. Wt: 143.57 g/mol
InChI Key: JPMJUTNVPDDMKZ-UHFFFAOYSA-N
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Description

“3-Chloro-5-methylpyrazin-2-amine” is a chemical compound with the CAS Number 89182-14-9 . It has a molecular weight of 143.58 and its IUPAC name is 3-chloro-5-methyl-2-pyrazinamine . The compound appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The molecular formula of “3-Chloro-5-methylpyrazin-2-amine” is C5H6ClN3 . Its InChI Code is 1S/C5H6ClN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) .


Physical And Chemical Properties Analysis

“3-Chloro-5-methylpyrazin-2-amine” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 252.3±35.0 °C at 760 mmHg . The compound has a flash point of 106.4±25.9 °C . It is also noted that the compound has a LogP value of 1.91 , which is a measure of its lipophilicity.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Eid and Lewis (1983) demonstrated that 3-Methyl or 3-phenyl-5-chloro-1-phenyl-4-phenylazopyrazole, related to 3-Chloro-5-methylpyrazin-2-amine, can react with primary amines to yield various amines, showcasing its utility in synthesizing heterocyclic compounds (Eid & Lewis, 1983).
    • Rubina et al. (1989) found that methylazines like methylpyrazine undergo chlorination to produce derivatives like dichloromethylpyrazine, indicating its potential in preparing chlorinated compounds (Rubina et al., 1989).
  • Preparation of Biologically Active Molecules :

    • Lu Jiu-fu et al. (2015) synthesized a compound involving chlorinated pyrazine for potential anticancer activity, indicating the relevance of such compounds in medicinal chemistry (Lu Jiu-fu et al., 2015).
    • Behbehani et al. (2011) utilized arylhdrazononitriles in creating a range of heterocyclic substances with antimicrobial activities, where derivatives of pyrazin-2-amine like compounds could be applied (Behbehani et al., 2011).
  • Catalysis and Chemical Reactions :

    • Gangadasu et al. (2002) explored the use of 2-chloro-5-methylpyridine carbaldehyde, a related compound, in synthesizing Schiff bases, which are important in various chemical reactions and catalysis (Gangadasu et al., 2002).
    • Colbon et al. (2008) developed a method for synthesizing 6-methylpyrazine-2-yl-amines, showcasing the potential of chlorinated pyrazines in chemical synthesis (Colbon et al., 2008).
  • Material Science and Corrosion Inhibition :

    • Chetouani et al. (2005) studied bipyrazole compounds, including those derived from pyrazole structures, for inhibiting corrosion, indicating the relevance of pyrazine derivatives in material science (Chetouani et al., 2005).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

3-chloro-5-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMJUTNVPDDMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569096
Record name 3-Chloro-5-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methylpyrazin-2-amine

CAS RN

89182-14-9
Record name 3-Chloro-5-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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